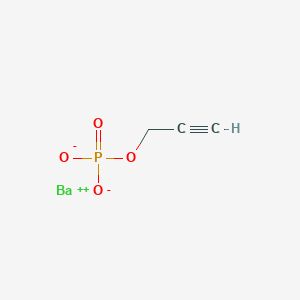
Barium(2+);prop-2-ynyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a white crystalline powder that is soluble in water and is commonly used in laboratory experiments
Preparation Methods
Synthetic Routes and Reaction Conditions
Barium(2+);prop-2-ynyl phosphate can be synthesized through a reaction between barium hydroxide and prop-2-ynyl phosphoric acid. The process involves dissolving barium hydroxide in water to form a solution, followed by the addition of prop-2-ynyl phosphoric acid. The mixture is stirred for several hours at room temperature, and the resulting precipitate is filtered, washed with water, and dried under vacuum.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis method described above can be scaled up for industrial purposes. The key is to maintain the reaction conditions and ensure the purity of the starting materials.
Chemical Reactions Analysis
Types of Reactions
Barium(2+);prop-2-ynyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different phosphate derivatives, while reduction reactions may produce simpler phosphates.
Scientific Research Applications
. Some of its notable applications include:
Chemistry: The compound is used in the synthesis of other compounds, such as barium titanate, which has applications in the field of electronics.
Biology: It has been studied for its antimicrobial properties, making it a potential candidate for use in antimicrobial treatments.
Medicine: The compound has shown potential in the treatment of osteoporosis due to its effect on bone metabolism.
Industry: Barium(2+);prop-2-ynyl phosphate is used in the production of materials with specific properties, such as high dielectric constants.
Mechanism of Action
The mechanism of action of barium(2+);prop-2-ynyl phosphate is not fully understood. it is believed to work by inhibiting the growth of bacteria and other microorganisms. It has also been shown to have an effect on bone metabolism, increasing bone density and reducing the risk of fractures. The molecular targets and pathways involved in these effects are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to barium(2+);prop-2-ynyl phosphate include:
Barium metaphosphate: An inorganic substance with the molecular formula Ba(PO3)2, known for its use in glass production.
Barium phosphate: Used in various applications, including as a contrast agent in micro-computed tomography.
Uniqueness
This compound is unique due to its specific combination of barium and prop-2-ynyl phosphate, which imparts distinct properties and potential applications. Its solubility in water and antimicrobial properties set it apart from other similar compounds.
Properties
IUPAC Name |
barium(2+);prop-2-ynyl phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5O4P.Ba/c1-2-3-7-8(4,5)6;/h1H,3H2,(H2,4,5,6);/q;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKESRCHZVSZBEE-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOP(=O)([O-])[O-].[Ba+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BaO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














